molecular formula C28H26N4O3S B2807623 3-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide CAS No. 1115403-55-8

3-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide

Cat. No. B2807623
CAS RN: 1115403-55-8
M. Wt: 498.6
InChI Key: YYVKYXUJDRIVFO-UHFFFAOYSA-N
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Description

3-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide is a useful research compound. Its molecular formula is C28H26N4O3S and its molecular weight is 498.6. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activities

Research has demonstrated that certain derivatives, such as those synthesized from 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide (indapamide), exhibit significant proapoptotic activity on melanoma cell lines. Specifically, 4-chloro-3-({[(4-chlorophenyl) amino) carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide demonstrated a growth inhibition of 3.7% at a concentration of 10 µM against the MDA–MB-435 melanoma cancer cell line. Furthermore, this compound has shown anticancer activity with IC50 values of 85–95 µM against the same cell line and inhibited human carbonic anhydrase isoforms hCA I, II, IX, and XII with IC50 values ranging between 0.72 and 1.60 µM (Yılmaz et al., 2015).

Antimicrobial Evaluation

Derivatives synthesized by condensing various precursors have been subjected to antimicrobial evaluation and molecular docking studies. These studies aim to explore the potential antimicrobial activities of novel synthesized compounds, indicating a concerted effort to develop new antimicrobial agents from this compound's derivatives (Talupur et al., 2021). Additionally, compounds synthesized from ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate have shown anti-microbial activity, demonstrating the versatility of this chemical structure in contributing to the development of new antimicrobial agents (Spoorthy et al., 2021).

Anti-HIV Activity

Research into nitroimidazoles derivatives, which share a similar complexity in molecular structure with the compound , has led to the synthesis of new derivatives evaluated for their anti-HIV-1 and anti-HIV-2 activities. These studies contribute to the understanding of how such compounds can be adapted for potential therapeutic use against HIV (Al-Masoudi et al., 2007).

Antioxidant Properties

The synthesis of novel 1,3,4-oxadiazole and imine containing 1H-benzimidazoles derivatives, and their evaluation for in vitro antioxidant properties, showcases the compound's potential utility in developing antioxidants. These derivatives have shown promising results in inhibiting lipid peroxidation and demonstrating free radical scavenging capacities, highlighting the compound's relevance in antioxidant research (Alp et al., 2015).

properties

IUPAC Name

3-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3S/c1-19-6-8-21(9-7-19)17-30-27(35)23-4-3-5-25(16-23)32-15-14-29-28(32)36-18-26(34)31-24-12-10-22(11-13-24)20(2)33/h3-16H,17-18H2,1-2H3,(H,30,35)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVKYXUJDRIVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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